molecular formula C26H26N2O3 B4038717 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate

Cat. No.: B4038717
M. Wt: 414.5 g/mol
InChI Key: VVLNDNHZGBIEPT-UHFFFAOYSA-N
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Description

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate is a complex organic compound that features a quinoline core structure. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Scientific Research Applications

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.

    Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antiviral, and antitumor activities.

    Industry: It is used in the development of dyes, pigments, and other materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-(phenylamino)quinoline with an appropriate acylating agent under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives, altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds.

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline: A simpler quinoline derivative with basic structural similarities.

    4-phenylaminoquinoline: Shares the phenylamino group and quinoline core.

    Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.

Uniqueness

2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxo-1-phenylethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-18-17-23(27-21-13-7-4-8-14-21)22-15-9-10-16-24(22)28(18)26(30)25(31-19(2)29)20-11-5-3-6-12-20/h3-16,18,23,25,27H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLNDNHZGBIEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C3=CC=CC=C3)OC(=O)C)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate
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2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate
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2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate
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2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate
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2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate
Reactant of Route 6
2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxo-1-phenylethyl acetate

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